2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%
Overview
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% (abbreviated as 2-DMS-3-HP) is a chemical compound that has been studied extensively in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as an inhibitor of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. In addition, 2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been studied as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mechanism of Action
The exact mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of the target enzyme, blocking its activity. In addition, it is believed that the compound may also act as an antagonist of certain receptors, such as the prostaglandin E2 receptor.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, 5-alpha reductase, and tyrosinase. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% in laboratory experiments is its high purity and stability. The compound is also relatively inexpensive, making it an attractive choice for research purposes. However, there are some limitations to its use. For example, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
Future Directions
Given the potential of 2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%, there are a number of potential future directions for research. One of these is to further explore its potential as an inhibitor of COX-2, 5-alpha reductase, and tyrosinase. Additionally, further research could be done to explore the compound’s potential as an anti-inflammatory, anti-oxidant, and anti-tumor agent. Finally, research could also be done to explore the compound’s potential as a drug delivery vehicle, as it has been shown to be able to carry drugs across cell membranes.
Synthesis Methods
2-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-3-hydroxypyridine with dimethylsulfamoyl chloride. This reaction produces an intermediate which can then be further reacted with a base such as sodium hydroxide to form the desired product. Other methods of synthesis include the use of N-methylsulfonyl chloride, dimethylsulfoxide, and dimethylsulfonium chloride.
properties
IUPAC Name |
2-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-8-4-3-6-10(12)13-11(16)7-5-9-14-13/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBGJVFQIPFNIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188700 | |
Record name | Benzenesulfonamide, 2-(3-hydroxy-2-pyridinyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-87-2 | |
Record name | Benzenesulfonamide, 2-(3-hydroxy-2-pyridinyl)-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261945-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 2-(3-hydroxy-2-pyridinyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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